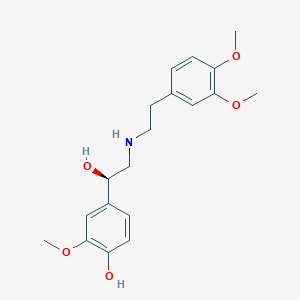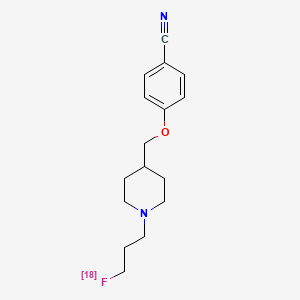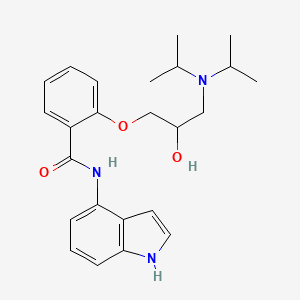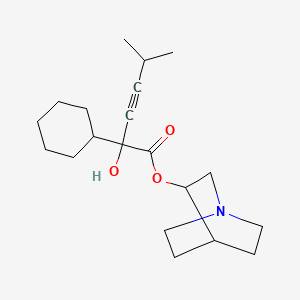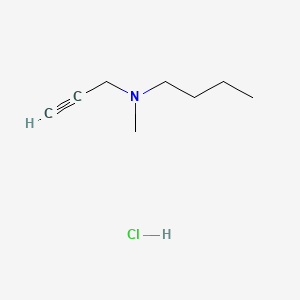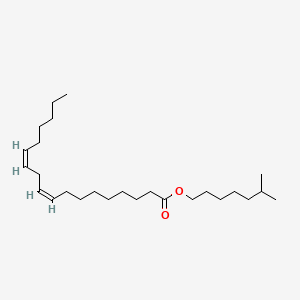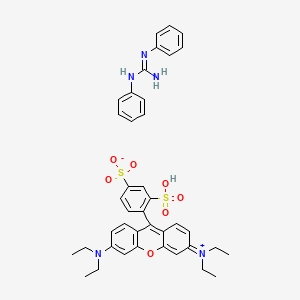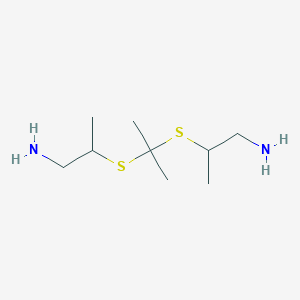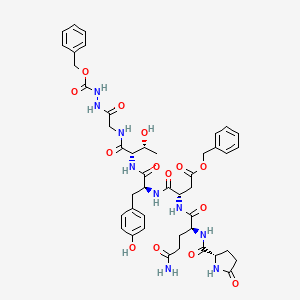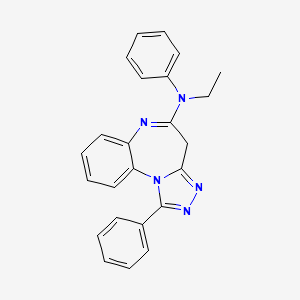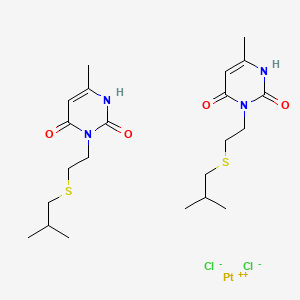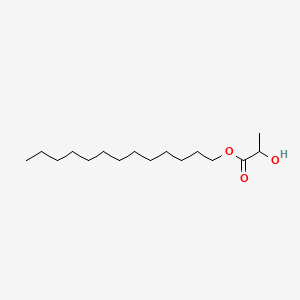
Tridecyl lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecyl lactate is an ester compound formed from tridecyl alcohol and lactic acid. It is commonly used in various industrial applications due to its unique properties, such as its ability to act as a lubricant, emollient, and solvent. This compound is particularly valued in the cosmetics and personal care industries for its skin-conditioning and moisturizing effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tridecyl lactate is typically synthesized through the esterification reaction between tridecyl alcohol and lactic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water and drive the reaction to completion. The reaction can be represented as follows:
Tridecyl alcohol+Lactic acid→Tridecyl lactate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor, where tridecyl alcohol and lactic acid are fed into the reactor along with the acid catalyst. The reaction mixture is heated to the desired temperature, and water is continuously removed to ensure high conversion rates. The final product is then purified through distillation to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Tridecyl lactate undergoes several types of chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into tridecyl alcohol and lactic acid.
Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.
Oxidation: Under oxidative conditions, this compound can be oxidized to form various oxidation products, including aldehydes and carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts, water, elevated temperatures.
Transesterification: Alcohols, acid or base catalysts, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide, elevated temperatures.
Major Products Formed:
Hydrolysis: Tridecyl alcohol and lactic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Aldehydes and carboxylic acids.
Applications De Recherche Scientifique
Tridecyl lactate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of biocompatible materials and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Widely used in cosmetics and personal care products as an emollient, moisturizer, and skin-conditioning agent. It is also used in lubricants and as a plasticizer in polymer formulations.
Mécanisme D'action
The mechanism of action of tridecyl lactate primarily involves its interaction with biological membranes and proteins. As an emollient, it helps to soften and smooth the skin by forming a protective barrier that prevents moisture loss. In drug delivery systems, this compound enhances the solubility and bioavailability of hydrophobic drugs by forming micelles or liposomes that can encapsulate the drug molecules. The molecular targets and pathways involved in these processes include the lipid bilayer of cell membranes and various transport proteins.
Comparaison Avec Des Composés Similaires
Tridecyl lactate can be compared with other similar compounds, such as ethyl lactate, butyl lactate, and methyl lactate. These compounds share similar chemical structures and properties but differ in their chain lengths and specific applications.
Ethyl Lactate: Used as a solvent in the pharmaceutical and food industries. It has a shorter chain length compared to this compound, making it more volatile.
Butyl Lactate: Employed as a solvent and plasticizer in various industrial applications. It has a moderate chain length and is less volatile than ethyl lactate.
Methyl Lactate: Used as a solvent and intermediate in organic synthesis. It has the shortest chain length among the lactate esters, making it highly volatile.
Uniqueness of this compound: this compound’s longer chain length provides it with unique properties, such as lower volatility and higher lubricity, making it particularly suitable for applications in cosmetics and personal care products. Its ability to act as a skin-conditioning agent and its biocompatibility further distinguish it from other lactate esters.
Propriétés
Numéro CAS |
112147-23-6 |
|---|---|
Formule moléculaire |
C16H32O3 |
Poids moléculaire |
272.42 g/mol |
Nom IUPAC |
tridecyl 2-hydroxypropanoate |
InChI |
InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-16(18)15(2)17/h15,17H,3-14H2,1-2H3 |
Clé InChI |
SHKJBDDQTGXMEY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


